molecular formula C20H12N2O8 B3324129 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid CAS No. 1802909-94-9

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

Cat. No.: B3324129
CAS No.: 1802909-94-9
M. Wt: 408.3 g/mol
InChI Key: LQGUDOOVNHZMPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule . It primarily targets Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis .

Mode of Action

This compound acts as a linker in the formation of MOFs . It contains two isophthalic acid moieties and one pyridine spacer . These structural features allow it to bridge metal ions or clusters, facilitating the formation of the framework structure .

Biochemical Pathways

Mofs synthesized using this compound have been shown to selectively adsorb carbon dioxide . This suggests that the compound may play a role in carbon capture and storage processes.

Pharmacokinetics

Given its use in the synthesis of mofs, it is likely that its bioavailability is influenced by factors such as solubility and stability .

Result of Action

The primary result of the action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is the formation of MOFs . These MOFs have been shown to selectively adsorb carbon dioxide , suggesting potential applications in environmental remediation.

Action Environment

The action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid can be influenced by various environmental factors. For instance, the solubility of the compound can affect its ability to form MOFs . Additionally, the stability of the resulting MOFs can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid involves the reaction of pyridazine derivatives with isophthalic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Comparison with Similar Compounds

Uniqueness: 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .

Properties

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGUDOOVNHZMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Pyridazine-3,6-diyl)diisophthalic acid
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5,5'-(Pyridazine-3,6-diyl)diisophthalic acid
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5,5'-(Pyridazine-3,6-diyl)diisophthalic acid
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Reactant of Route 6
Reactant of Route 6
5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

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